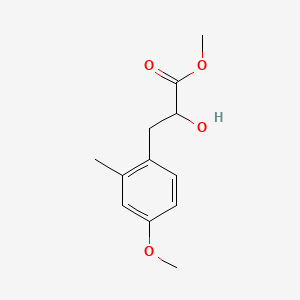
Methyl5-amino-2,3-dichlorobenzoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl5-amino-2,3-dichlorobenzoatehydrochloride: is a chemical compound with the molecular formula C8H8Cl3NO2 It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-amino-2,3-dichlorobenzoatehydrochloride typically involves the esterification of 5-amino-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Methyl5-amino-2,3-dichlorobenzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced chlorine content.
Substitution: Compounds with hydroxyl or alkoxy groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Methyl5-amino-2,3-dichlorobenzoatehydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of dichloro-substituted benzoates on cellular processes. It is also used in the development of biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure makes it a candidate for drug development targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl5-amino-2,3-dichlorobenzoatehydrochloride involves its interaction with specific molecular targets in biological systems. The amino and dichloro substituents on the benzene ring allow the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 5-amino-2-chlorobenzoate: Similar structure but with only one chlorine atom.
Methyl 3-amino-2,5-dichlorobenzoate: Similar structure with different positions of the amino and chlorine groups.
Methyl 5-amino-2,4-dichlorobenzoate: Another dichloro-substituted benzoate with different chlorine positions.
Uniqueness: Methyl5-amino-2,3-dichlorobenzoatehydrochloride is unique due to the specific positioning of the amino and dichloro groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H8Cl3NO2 |
|---|---|
Peso molecular |
256.5 g/mol |
Nombre IUPAC |
methyl 5-amino-2,3-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c1-13-8(12)5-2-4(11)3-6(9)7(5)10;/h2-3H,11H2,1H3;1H |
Clave InChI |
GVRGYVBOTJHXLD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)N)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



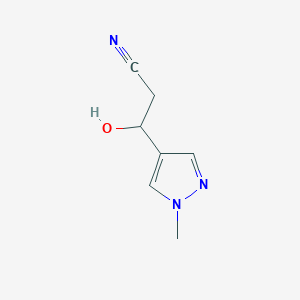

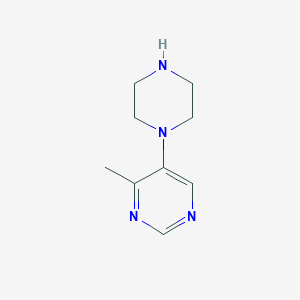
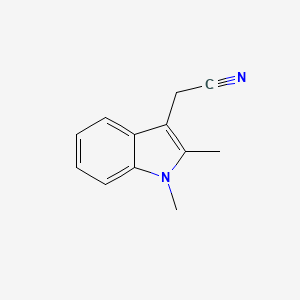

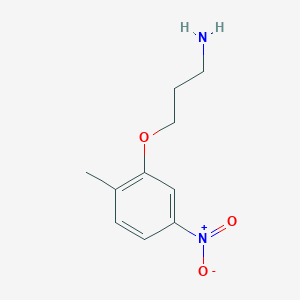

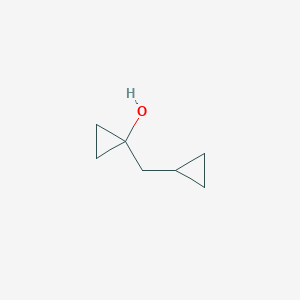



![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)
